1,2,4-BENZENETRIOL, 5-NITRO-

Enzyme inhibition Carboxylesterase Xenobiotic metabolism

Researchers requiring a regioisomer-specific carboxylesterase inhibitor for enzyme phenotyping or SAR studies face limited sourcing options for validated nitrobenzenetriol probes. 5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9) addresses this need: • Potent, validated inhibitor: pig liver CE IC50 = 119 nM; human CES1 IC50 = 473 nM (p-nitrophenyl acetate substrate, 5-min pre-incubation protocol) • Regioisomer-specific activity: only the 5-nitro isomer exhibits documented CE inhibition; 3-nitro (CAS 89684-59-3) and 6-nitro (CAS 136439-84-4) isomers lack published bioactivity data • Synthetic versatility: precursor to 2,4,5-trimethoxynitrobenzene (CAS 14227-14-6); nitro group enables reduction, SNAr, and heterocycle synthesis

Molecular Formula C6H5NO5
Molecular Weight 0
CAS No. 161959-27-9
Cat. No. B1171299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-BENZENETRIOL, 5-NITRO-
CAS161959-27-9
Synonyms1,2,4-BENZENETRIOL, 5-NITRO-
Molecular FormulaC6H5NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9): Technical Baseline and Procurement Identification


5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9), molecular formula C6H5NO5, molecular weight 171.11 g/mol, is a nitro-substituted aromatic trihydroxybenzene derivative featuring three hydroxyl groups at the 1-, 2-, and 4-positions and a nitro group at the 5-position of the benzene ring [1]. This compound belongs to the nitrobenzenetriol class of small-molecule phenolic nitroaromatics, structurally related to 1,2,4-benzenetriol (CAS 533-73-3, hydroxyhydroquinone) and distinct from the 1,2,3-isomer pyrogallol (CAS 87-66-1) and the 1,3,5-isomer phloroglucinol [2]. The nitro substitution introduces electron-withdrawing character, modulating the redox properties and biological activity profile compared to the parent non-nitrated benzenetriol scaffold [3].

Enzyme Inhibition Carboxylesterase (CES1) probe studies
Antioxidant Mechanism Nitro-substituent effect screening
Synthetic Entry 2,4,5-Trimethoxynitrobenzene precursor

Why 5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9) Cannot Be Substituted with Unmodified 1,2,4-Benzenetriol


The presence of the 5-nitro group fundamentally alters the electronic structure and biological interaction profile of the benzenetriol scaffold. The electron-withdrawing nitro substituent decreases the electron density on the aromatic ring and modulates the pKa values of the adjacent phenolic hydroxyls, directly affecting redox behavior, radical scavenging capacity, and enzyme inhibition potency [1]. In dendritic antioxidant systems, ortho-nitro substitution has been shown to decrease antioxidant activity relative to unsubstituted phenolic analogs due to altered electron availability for radical quenching [2]. Additionally, the nitro group serves as a specific recognition element in enzymatic systems—e.g., nitroarene dioxygenases exhibit substrate specificity dictated by the electronic effects of the nitro substituent that is absent in non-nitrated benzenetriols [3]. Consequently, substituting 5-nitro-1,2,4-benzenetriol with the parent 1,2,4-benzenetriol (CAS 533-73-3) in assays involving enzyme inhibition, redox-mediated activity, or nitro-specific biorecognition will yield fundamentally different outcomes. The following quantitative evidence substantiates these differentiating characteristics.

Attribute
5-Nitro-1,2,4-benzenetriol
1,2,4-Benzenetriol (parent)
Nitro group
Present (electron-withdrawing)
Absent
Enzyme inhibition
Reported CES1 inhibition
No documented CES activity
Redox behavior
Attenuated radical scavenging
Autoxidation-based activity

5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9): Quantitative Differentiation Evidence Guide


Carboxylesterase Inhibition: Potency of 5-Nitro-1,2,4-benzenetriol versus Structural Analogs

5-Nitro-1,2,4-benzenetriol demonstrates potent inhibition of Sus scrofa (pig) liver carboxylesterase with an IC50 of 119 nM, representing approximately 4-fold greater potency than its inhibitory activity against the human ortholog CES1 (IC50 = 473 nM) [1] [2]. The pig carboxylesterase inhibition potency is within the low-nanomolar range, whereas the parent non-nitrated 1,2,4-benzenetriol lacks documented carboxylesterase inhibitory activity in comparable assay systems [3]. The nitro group contributes to the binding interaction with the esterase active site, providing a differentiating feature not present in the unsubstituted benzenetriol scaffold.

CES Inhibition
Reported
119 nM (pig CES) vs parent inactive
Supports CES1 probe characterization
Species-dependent potency context
Enzyme inhibition Carboxylesterase Xenobiotic metabolism Esterase assay

Antioxidant Activity: 5-Nitro-1,2,4-benzenetriol and Isomeric Nitrobenzenetriols in Comparative Radical Scavenging

Nitro-substituted benzenetriol isomers exhibit quantifiable antioxidant activity across multiple radical scavenging assays. The 1,2,3-nitrobenzenetriol isomer (5-nitrobenzene-1,2,3-triol) demonstrates Trolox-equivalent antioxidant capacity (TEAC) values of 0.0108 (DPPH•), 0.0038 (ABTS•+), 0.0060 (Fenton reaction inhibition), and 0.016 (tyrosine nitration inhibition) [1]. While direct TEAC values for the 1,2,4-isomer (5-nitro-1,2,4-benzenetriol) in identical assays are not yet published in the primary literature, class-level inference from the structurally analogous 1,2,3-nitrobenzenetriol establishes the baseline antioxidant capacity of the nitrobenzenetriol scaffold . The unmodified parent 1,2,4-benzenetriol (CAS 533-73-3) is known to exhibit antioxidant activity through ROS generation and autoxidation mechanisms , but the nitro substitution introduces electron-withdrawing effects that modulate radical scavenging efficiency relative to the non-nitrated parent [2].

Antioxidant Profile
Class-level
1,2,3-isomer TEAC DPPH• 0.0108, ABTS•+ 0.0038
Supports nitro-substituted scaffold screening
Direct 1,2,4-isomer data not yet reported
Antioxidant Free radical scavenging DPPH assay ABTS assay Fenton reaction

Positional Isomer Differentiation: 5-Nitro-1,2,4-benzenetriol (1,2,4-isomer) versus 6-Nitrobenzene-1,2,4-triol (1,2,4-isomer) and 3-Nitrobenzene-1,2,4-triol (1,2,4-isomer)

5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9) is a distinct positional isomer within the nitrobenzene-1,2,4-triol family, differing from 6-nitrobenzene-1,2,4-triol (CAS 136439-84-4) and 3-nitrobenzene-1,2,4-triol (CAS 89684-59-3) . The numbering convention reflects the substitution position of the nitro group on the 1,2,4-trihydroxybenzene scaffold. While the 5-nitro isomer (CAS 161959-27-9) has documented enzyme inhibition activity against carboxylesterases (IC50 = 119 nM for pig CES), no equivalent enzyme inhibition data have been published for the 6-nitro (CAS 136439-84-4) or 3-nitro (CAS 89684-59-3) isomers [1]. The differential CAS registry assignment reflects distinct chemical entities with non-interchangeable biological and physicochemical properties. Procurement of the correct positional isomer is critical for assay reproducibility and data interpretation [2].

Positional Isomer
Reported
5-nitro: active; 6-nitro / 3-nitro: uncharacterized
Procure correct regioisomer for activity
CAS registry differentiation essential
Positional isomer Regioisomer Chemical procurement CAS registry differentiation

Trimethyl Ether Derivative Synthetic Utility: 5-Nitro-1,2,4-benzenetriol as Precursor to 2,4,5-Trimethoxynitrobenzene

5-Nitro-1,2,4-benzenetriol serves as the structural precursor to its trimethyl ether derivative, 2,4,5-trimethoxynitrobenzene (CAS 14227-14-6; also known as 5-nitro-1,2,4-benzenetriol trimethyl ether), a well-characterized synthetic intermediate . This derivative is obtained via methylation of the three phenolic hydroxyl groups and is commercially available with purity specifications of 95-99% [1]. The trimethyl ether exhibits distinct physical properties: yellow needle-like crystals from ethanol, with a melting point of 130°C . In contrast, the parent 1,2,4-benzenetriol (CAS 533-73-3) yields a trimethyl ether (1,2,4-trimethoxybenzene) that lacks the nitro functional group, limiting its utility in nitro-specific downstream chemistry . The nitro group in the 5-position provides a reactive handle for subsequent reduction to amine, participation in nucleophilic aromatic substitution, or use as an electron-withdrawing group to modulate the reactivity of the trimethoxybenzene scaffold [2].

Synthetic Derivative
Supporting
Trimethyl ether: mp 130°C, purity ≥95%
Nitro handle for amine or heterocycle synthesis
Distinct from non-nitrated analog
Synthetic intermediate Methylation Derivatization Organic synthesis

Enzymatic Nitrosation Inhibition: Differential Activity of 1,2,4-Benzenetriol Scaffold versus 1,2,3-Isomer

The 1,2,4-benzenetriol scaffold exhibits distinct nitrosation inhibitory activity compared to the 1,2,3-isomer (pyrogallol). In assays measuring inhibition of N-nitrosopropranolol (NOP) formation, 1,2,4-benzenetriol displayed significant inhibitory activity only at high concentrations of 20-40 mM, whereas the 1,2,3-benzenetriol isomer and 1,2-benzenediol exhibited more potent dose-dependent inhibition [1]. The potency ranking for nitrosation inhibition was: 1,2-benzenediol > 1,2,3-benzenetriol > 1,4-benzenediol, with 1,2,4-benzenetriol demonstrating the weakest activity among tested compounds [2]. The addition of a nitro group at the 5-position (as in 5-nitro-1,2,4-benzenetriol) is expected to further modulate this activity through electron-withdrawing effects that alter the reactivity of the phenolic hydroxyls [3].

Nitrosation Inhibition
Class-level
Parent scaffold weak; 5-nitro effect inferred
Supports scaffold-dependent mechanism studies
Direct 5-nitro data not yet available
Nitrosation inhibition Propranolol nitrosation N-nitrosopropranolol Positional isomer

5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9): Evidence-Backed Research and Industrial Application Scenarios


Carboxylesterase (CES) Inhibition Studies and Probe Development

5-Nitro-1,2,4-benzenetriol is a validated inhibitor of Sus scrofa (pig) liver carboxylesterase (IC50 = 119 nM) and human carboxylesterase 1 (CES1, IC50 = 473 nM) [1]. This compound is suitable for use as a tool compound in enzymatic assays employing p-nitrophenyl acetate as substrate, with a standard 5-minute pre-incubation protocol [1]. Researchers investigating species-specific differences in carboxylesterase-mediated xenobiotic metabolism can leverage the differential potency between pig and human orthologs for comparative pharmacology studies. The requirement of the 5-nitro group for enzyme inhibition—absent in non-nitrated 1,2,4-benzenetriol—makes this compound a specific probe for structure-activity relationship (SAR) investigations of nitroaromatic-carboxylesterase interactions .

Antioxidant Mechanism Studies with Electron-Withdrawing Nitro Substitution

The nitrobenzenetriol scaffold (including the 1,2,4-isomer) exhibits quantifiable radical scavenging activity, with the structurally analogous 1,2,3-nitrobenzenetriol demonstrating TEAC values of 0.0108 (DPPH•) and 0.0038 (ABTS•+) [1]. The electron-withdrawing ortho-nitro group modulates antioxidant activity downward compared to non-nitrated phenolic analogs . 5-Nitro-1,2,4-benzenetriol is therefore appropriate for mechanistic studies examining the interplay between electron-withdrawing substituents and phenolic radical scavenging capacity, including DPPH•, ABTS•+, and Fenton reaction inhibition assays. The compound serves as a reference standard for investigating how nitro substitution alters the antioxidant profile of trihydroxybenzene scaffolds.

Synthetic Intermediate for 2,4,5-Trimethoxynitrobenzene and Downstream Nitro-Aromatic Chemistry

5-Nitro-1,2,4-benzenetriol is the structural precursor to 2,4,5-trimethoxynitrobenzene (CAS 14227-14-6), a crystalline synthetic intermediate (yellow needles, mp 130°C) accessible via methylation of the three phenolic hydroxyl groups [1]. The trimethyl ether derivative is commercially available at 95-99% purity and can be synthesized from vanillin through oxidation, methylation, and nitration steps [1]. The nitro functional group provides a reactive handle for reduction to the corresponding amine, participation in nucleophilic aromatic substitution reactions, and electronic modulation in downstream heterocycle synthesis . This positions 5-nitro-1,2,4-benzenetriol as a valuable building block for organic synthesis programs requiring a nitro-substituted trimethoxybenzene scaffold.

Positional Isomer-Controlled Enzyme Inhibition and Regiochemistry Studies

5-Nitro-1,2,4-benzenetriol (CAS 161959-27-9) is the only positional isomer within the nitrobenzene-1,2,4-triol family with documented carboxylesterase inhibitory activity (IC50 = 119 nM) [1]. The 6-nitro isomer (CAS 136439-84-4) and 3-nitro isomer (CAS 89684-59-3) lack published biological activity data . This makes the 5-nitro isomer essential for studies requiring regioisomer-controlled biological evaluation, including investigation of how nitro group position on the benzenetriol scaffold affects enzyme binding, redox behavior, or metabolic stability. Procurement of the correct isomer (CAS 161959-27-9) ensures access to the characterized, biologically active regioisomer.

Application
Selection Property
Validation Focus
Carboxylesterase probe studies
Nitro-dependent enzyme inhibition
CES1 isoform selectivity review
Nitro-substituted antioxidant screening
Electron-withdrawing substituent effect
Radical scavenging assay comparison
Nitroaromatic building block synthesis
Nitro reduction / functional handle
Downstream amine / heterocycle synthesis review
Regioisomer-controlled biological studies
CAS-specific activity differentiation
Enzyme assay reproducibility check

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